N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
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Description
N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as TTA-A2, is a chemical compound that has been extensively studied for its potential applications in scientific research. TTA-A2 belongs to the class of thiazolidinedione compounds and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Optoelectronic Properties
Research by Camurlu and Guven (2015) investigated the optoelectronic characteristics of thiazole-based polythiophenes, which include compounds similar to N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. These compounds were synthesized and their conducting polymers analyzed for optoelectronic properties. The study found that these polymers exhibit significant optical band gaps and optical contrasts, suggesting their potential application in optoelectronic devices (Camurlu & Guven, 2015).
Anticancer Activity
Several studies have evaluated the anticancer activity of thiazole derivatives. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activities. Some derivatives showed high selectivity and induced apoptosis in cancer cell lines, highlighting their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Another study by Duran and Demirayak (2012) on similar compounds reported reasonable anticancer activity against various cancer types, particularly melanoma cell lines (Duran & Demirayak, 2012).
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been a significant area of research. Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating pyrazole moieties and tested their anti-bacterial and anti-fungal activities. These compounds showed promising results against several bacterial and fungal strains, indicating their potential as antimicrobial agents (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010). Rezki (2016) also synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides displaying significant antimicrobial activities at low concentration levels (Rezki, 2016).
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S2/c16-11(14-12-13-3-5-19-12)7-8-6-9(17-15-8)10-2-1-4-18-10/h1-6H,7H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGFMEOZTUEUFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiazol-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide |
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